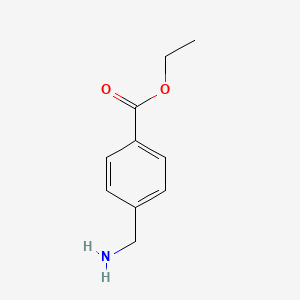

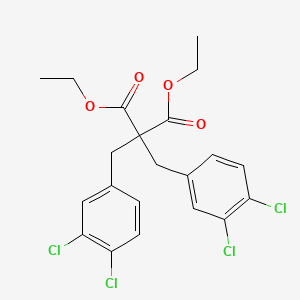

![molecular formula C17H17FN2 B1297494 (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine CAS No. 51841-40-8](/img/structure/B1297494.png)

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine, also known as 4-FBEA, is a novel compound that has been studied in recent years for its potential applications in scientific research. It is a fluorinated derivative of an indole-based amine that has been developed for use in various laboratory experiments. 4-FBEA has been found to possess a number of properties that make it a promising compound for use in a wide range of research projects.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Characterization

Synthesis of Indole Derivatives : Indole compounds, closely related to the core structure of the queried compound, have been synthesized using novel methodologies, offering insights into the synthetic versatility of indole-based frameworks. For instance, the synthesis of "4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile" showcases a method that could potentially be applied to the synthesis of "(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine" derivatives (Petrova et al., 2023).

Antimicrobial and Antifungal Activities : The investigation into the structural characterization and biological activities of substituted benzothiazole amides, which share structural motifs with the compound of interest, suggests a potential avenue for exploring the biological activities of indole and benzylamine derivatives (Pejchal et al., 2015).

Pharmacological Applications

Antiallergic Agents : Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, compounds that share the indole core with the queried compound, demonstrates the potential of indole derivatives as antiallergic agents. This indicates the possible pharmacological relevance of structurally related compounds (Menciu et al., 1999).

NK2 Receptor Antagonists : The synthesis and evaluation of spiropiperidines as non-peptide tachykinin NK2 receptor antagonists, involving fluoro-indolyl derivatives, highlight the therapeutic potential of fluoro-substituted indoles in treating respiratory conditions, suggesting a possible research angle for similar compounds (Smith et al., 1995).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAOYSCNQZGVBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332899 |

Source

|

| Record name | (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine | |

CAS RN |

51841-40-8 |

Source

|

| Record name | (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)

![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)